N-(1-cyclopentylbenzimidazol-2-yl)-2-methoxypyridine-3-carboxamide
Description
N-(1-cyclopentylbenzimidazol-2-yl)-2-methoxypyridine-3-carboxamide is a complex organic compound that features a benzimidazole core, a cyclopentyl group, and a methoxypyridine carboxamide moiety
Properties
IUPAC Name |
N-(1-cyclopentylbenzimidazol-2-yl)-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-18-14(9-6-12-20-18)17(24)22-19-21-15-10-4-5-11-16(15)23(19)13-7-2-3-8-13/h4-6,9-13H,2-3,7-8H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZMASMSPFOXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=NC3=CC=CC=C3N2C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentylbenzimidazol-2-yl)-2-methoxypyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The cyclopentyl group is then introduced via alkylation reactions. The final step involves the coupling of the benzimidazole derivative with 2-methoxypyridine-3-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentylbenzimidazol-2-yl)-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole core would yield benzimidazole N-oxides, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
N-(1-cyclopentylbenzimidazol-2-yl)-2-methoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored as a candidate for drug development, particularly for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopentylbenzimidazol-2-yl)-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyclopentyl group and methoxypyridine moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-(1-cyclopentylbenzimidazol-2-yl)-2-methoxypyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and methoxypyridine moiety differentiates it from other benzimidazole derivatives, potentially offering improved pharmacokinetic and pharmacodynamic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
